(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol
Description
(4’-Chloro-3’-methyl-[1,1’-biphenyl]-3-yl)methanol , also known as 4-Chloro-3-methylphenol or 4-Chloro-m-cresol , is an organic compound. Its chemical formula is C₇H₇ClO , and it has a molecular weight of 142.58 g/mol . This compound belongs to the class of monochlorinated m-cresols. It is used as an organic building block in chemical synthesis .
Synthesis Analysis
The synthesis of 4-Chloro-3-methylphenol involves chlorination of 3-methylphenol (m-cresol) at the 4-position using a suitable chlorinating agent. The reaction typically occurs under controlled conditions, and the product is then isolated and purified .
Molecular Structure Analysis
The compound’s molecular structure consists of a biphenyl core with a chlorine atom at the 4’-position and a methyl group at the 3’-position . The hydroxyl group is attached to the central carbon, forming the phenolic moiety . The IUPAC name for this compound is 4-chloro-3-methylphenol .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
[3-(4-chloro-3-methylphenyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-7-13(5-6-14(10)15)12-4-2-3-11(8-12)9-16/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYSVXMADKNMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680133 | |
Record name | (4'-Chloro-3'-methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
CAS RN |
885962-82-3 | |
Record name | (4'-Chloro-3'-methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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